N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-(oxolan-2-yl)pyrrolidine-1-carboxamide
Description
“N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-(oxolan-2-yl)pyrrolidine-1-carboxamide” is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a pyrrolidine ring, an oxolane ring, and a difluoromethoxy-methoxyphenyl group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-(oxolan-2-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O4/c1-24-15-7-6-12(10-16(15)26-17(19)20)11-21-18(23)22-8-2-4-13(22)14-5-3-9-25-14/h6-7,10,13-14,17H,2-5,8-9,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPQYAVGUUTCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCCC2C3CCCO3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-(oxolan-2-yl)pyrrolidine-1-carboxamide” typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the oxolane ring, and the attachment of the difluoromethoxy-methoxyphenyl group. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxolane Ring: This step may involve the use of oxirane derivatives under acidic or basic conditions.
Attachment of the Difluoromethoxy-Methoxyphenyl Group: This can be done through nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-(oxolan-2-yl)pyrrolidine-1-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
“N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-(oxolan-2-yl)pyrrolidine-1-carboxamide” may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a drug candidate for various therapeutic applications.
Pharmaceuticals: Development of new pharmaceutical formulations.
Materials Science: Use in the synthesis of novel materials with unique properties.
Biological Studies: Investigation of its biological activity and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of “N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-(oxolan-2-yl)pyrrolidine-1-carboxamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[[3-(trifluoromethoxy)-4-methoxyphenyl]methyl]-2-(oxolan-2-yl)pyrrolidine-1-carboxamide
- N-[[3-(difluoromethoxy)-4-ethoxyphenyl]methyl]-2-(oxolan-2-yl)pyrrolidine-1-carboxamide
Uniqueness
“N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-(oxolan-2-yl)pyrrolidine-1-carboxamide” is unique due to the presence of the difluoromethoxy-methoxyphenyl group, which may impart distinct chemical and biological properties compared to similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
